4-(4-Chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine
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Overview
Description
4-(4-Chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a chlorophenyl group and a dihydrobenzodioxin moiety. Such compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine typically involves multi-step organic reactions. One possible route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Dihydrobenzodioxin Moiety: This step may involve the formation of the benzodioxin ring followed by its attachment to the piperidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperidine: Lacks the dihydrobenzodioxin moiety.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine: Lacks the chlorophenyl group.
4-Phenylpiperidine: A simpler analog without the chlorophenyl and dihydrobenzodioxin groups.
Uniqueness
4-(4-Chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine is unique due to the presence of both the chlorophenyl and dihydrobenzodioxin moieties, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
917899-29-7 |
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Molecular Formula |
C19H20ClNO2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine |
InChI |
InChI=1S/C19H20ClNO2/c20-16-4-1-14(2-5-16)19(7-9-21-10-8-19)15-3-6-17-18(13-15)23-12-11-22-17/h1-6,13,21H,7-12H2 |
InChI Key |
CBCSILKXHLCHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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